molecular formula C22H20FN5O2 B11128984 N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11128984
M. Wt: 405.4 g/mol
InChI Key: QJUPTVGXQPVTJP-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring a fused tricyclic core with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold. Key functional groups include a 4-fluorophenylmethyl substituent, a propyl chain at position 7, and an imino-oxo-carboxamide moiety. Such compounds often exhibit biological activity due to their ability to interact with enzymes or receptors via hydrogen bonding, π-π stacking, or hydrophobic interactions .

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H20FN5O2/c1-2-10-28-19(24)16(21(29)25-13-14-6-8-15(23)9-7-14)12-17-20(28)26-18-5-3-4-11-27(18)22(17)30/h3-9,11-12,24H,2,10,13H2,1H3,(H,25,29)

InChI Key

QJUPTVGXQPVTJP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Precursor Synthesis via Acyl Chloride Activation

Quinoline-6-carboxylic acid derivatives are synthesized by refluxing carboxylic acids (e.g., pyrazine-2-carboxylic acid) with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours to form reactive acyl chlorides. Subsequent treatment with 2-aminophenol in acetone containing potassium carbonate (K₂CO₃) yields intermediates with free amine groups, which undergo cyclization under basic conditions to form the triazatricyclo framework.

Propyl Side Chain Introduction

The 7-propyl substituent is introduced via N-alkylation during cyclization. Propyl bromide or iodopropane reacts with the intermediate amine under phase-transfer conditions (e.g., tetrabutylammonium bromide) in dichloromethane (DCM), achieving >75% regioselectivity for the desired position. Alternative methods employ Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install the propyl group.

Carboxamide Functionalization at Position 5

The C-5 carboxamide group is critical for biological activity and is installed via nucleophilic acyl substitution . Source describes a single-step carboxamide synthesis using formamide (HCONH₂), aldehydes, and alcohols catalyzed by strong acids (e.g., H₂SO₄ or Amberlyst-15).

Direct Carboxamide Coupling

A modified protocol involves reacting the tricyclic intermediate’s carboxylic acid with 4-fluorobenzylamine in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). This method achieves 85–90% conversion at 25°C within 12 hours.

Green Chemistry Approaches

Source highlights a solvent-free method using mechanochemical grinding , where the carboxylic acid and amine are mixed with silica-supported sulfuric acid. This approach reduces reaction time to 2 hours and eliminates solvent waste, yielding 88% product with >99% purity after recrystallization.

Imino Group Installation at Position 6

The 6-imino group is introduced via condensation reactions with ammonium acetate or urea.

Reductive Amination

A ketone intermediate at position 6 undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, with ammonium acetate as the nitrogen source. The reaction proceeds at 60°C for 8 hours, yielding 78% of the imino product.

Oxime Formation and Reduction

Alternately, the ketone is converted to an oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, followed by catalytic hydrogenation (H₂, 10% Pd/C) to yield the imino group. This two-step process achieves 82% overall yield.

Final Assembly and Purification

Sequential Functionalization

The complete synthesis involves:

  • Cyclization to form the triazatricyclo core.

  • N-alkylation for propyl group installation.

  • Carboxamide coupling at C-5.

  • Imino group introduction at C-6.

Example Protocol

  • Step 1 : React pyrazine-2-carboxylic acid with SOCl₂ to form acyl chloride.

  • Step 2 : Condense with 2-aminophenol and propyl bromide in acetone/K₂CO₃.

  • Step 3 : Couple with 4-fluorobenzylamine using HATU/DIPEA.

  • Step 4 : Perform reductive amination with NH₄OAc/NaBH₃CN.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (9:1) yield crystals with >99% purity.

  • Continuous Flow Systems : Industrial-scale production employs continuous flow reactors with in-line UV monitoring to maintain consistency.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scale
Acyl Chloride ActivationCyclization, HATU coupling8598Lab (mg–g)
Green MechanochemicalSolvent-free grinding, recrystallization8899Pilot (10–100 g)
Reductive AminationNaBH₃CN, NH₄OAc7897Lab (mg–g)

Challenges and Optimization Opportunities

  • Regioselectivity : Competing N-alkylation at multiple sites requires careful control of stoichiometry and temperature.

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility but complicate waste management. Bio-based solvents (e.g., cyclopentyl methyl ether) are under investigation.

  • Catalyst Efficiency : Heterogeneous catalysts (e.g., zeolites) could replace H₂SO₄ to enhance recyclability .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-imino-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

This compound features:

  • A tricyclic structure that enhances its biological interaction potential.
  • A fluorinated phenyl group , which is known to influence the compound's lipophilicity and biological activity.
  • An imino group and a carboxamide functional group , which are crucial for its interaction with biological targets.

The molecular formula is C25H24FN5O3C_{25}H_{24}FN_5O_3, with a molecular weight of approximately 461.5 g/mol.

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propyl has shown promising biological activities that suggest various applications:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity by inhibiting specific enzymes involved in microbial metabolism. This mechanism makes it a candidate for developing new antibiotics targeting resistant strains of bacteria.
  • Anticancer Potential : Preliminary studies indicate that this compound can inhibit cancer cell proliferation through enzyme inhibition pathways. It has shown efficacy against several cancer cell lines, suggesting its potential role in cancer therapeutics.
  • Enzyme Inhibition : The binding of this compound to enzyme active sites disrupts various biological pathways, which could be leveraged for therapeutic interventions in diseases characterized by dysregulated enzyme activity.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

  • Anticancer Studies : In vitro tests have demonstrated that N-[(4-fluorophenyl)methyl]-6-imino can reduce cell viability in various cancer cell lines by more than 70%, indicating strong anticancer properties .
  • Microbial Efficacy : The compound has been tested against multi-drug resistant strains of bacteria, showing significant inhibition zones in agar diffusion assays, reinforcing its potential as an antimicrobial agent.
  • Mechanistic Insights : Research into the mechanism of action reveals that this compound interacts with specific metabolic pathways critical for microbial survival and cancer cell proliferation, providing insights into how it can be further optimized for therapeutic use.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-imino-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Complexity : The target compound’s tricyclic system distinguishes it from simpler benzamides (e.g., diflubenzuron, flutolanil) and spiro compounds (). This complexity may enhance binding specificity or stability .

Fluorine Substitution : The 4-fluorophenyl group parallels fluorinated analogs like diflubenzuron, where fluorine enhances lipophilicity and metabolic resistance .

Biological Activity

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of the compound is C_{26}H_{24}F_{N}_{5}O_{2} with a molecular weight of 487.9 g/mol. The presence of a fluorinated phenyl group and a carboxamide moiety contributes to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC26H24FN5O2
Molecular Weight487.9 g/mol
IUPAC NameThis compound
InChI KeyKQNPDGBTWKOFLQ-UHFFFAOYSA-N

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Similar triazatricyclo compounds have shown promising antimicrobial properties against various pathogens.
  • Antitumor Properties : Compounds in this class have been investigated for their potential to inhibit tumor cell proliferation.
  • Enzyme Inhibition : The structural features may allow for interactions with specific enzymes, potentially leading to inhibition.

Case Studies

  • Antitumor Activity : A study explored the effects of triazatricyclo derivatives on cancer cell lines and found significant cytotoxic effects at specific concentrations.
  • Antimicrobial Properties : Research indicated that derivatives with fluorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria.
  • Enzyme Interaction Studies : Investigations into the inhibition of certain kinases showed that the compound could effectively disrupt signaling pathways in cancer cells.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Binding to Receptors : The compound may interact with specific cellular receptors or enzymes due to its unique structural features.
  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis pathways in microbial cells.

Research Findings

A summary of research findings regarding the biological activity of this compound includes:

Study FocusFindings
Antimicrobial ActivityEffective against several bacterial strains; MIC values indicate potency
Antitumor EffectsInduced apoptosis in cancer cell lines; reduced viability observed
Enzyme InhibitionSignificant inhibition of target kinases; potential for drug development

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires a multi-step approach:

  • Stepwise functionalization : Begin with modular assembly of the triazatricyclo core, followed by fluorophenylmethyl and propyl group incorporation. Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side products, as seen in analogous multi-heterocyclic syntheses .
  • Computational reaction path screening : Use quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways and identify optimal catalysts. This reduces trial-and-error experimentation, as demonstrated by ICReDD’s methodology for reaction design .
  • Purification protocols : Employ techniques like preparative HPLC or recrystallization with solvents such as acetonitrile/water mixtures to isolate high-purity product .

Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm regiochemistry of the triazatricyclo core and substituent positions. 19^{19}F NMR is critical for verifying fluorophenylmethyl integration .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns to distinguish between structural isomers .
  • Reverse-phase HPLC : Monitor reaction progress and purity using columns like Chromolith® RP-18e under gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Answer:
Discrepancies in biological assays (e.g., variable IC50_{50} values) may arise from differences in target binding conformations or solvent effects. To address this:

  • Molecular docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Compare binding affinities under varying protonation states of the imino and carbonyl groups .
  • Solvent accessibility analysis : Apply molecular dynamics (MD) simulations to assess how solvation shells influence compound stability and active site interactions .
  • Meta-analysis of experimental data : Cross-reference assay conditions (e.g., buffer pH, co-solvents) with computational predictions to identify confounding variables .

Advanced: What methodologies are recommended for analyzing reaction intermediates in complex multi-step syntheses?

Answer:

  • In-situ monitoring : Use techniques like ReactIR or inline UV-Vis spectroscopy to track transient intermediates (e.g., unstable imino or oxo species) during reactions .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels at key positions (e.g., the triazatricyclo nitrogen atoms) to trace reaction pathways via NMR or mass spectrometry .
  • High-throughput screening : Test catalytic systems (e.g., palladium/copper complexes) under varying pressures and temperatures to stabilize intermediates .

Advanced: How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

Answer:

  • Forced degradation assays : Expose the compound to stressors (e.g., acidic/basic hydrolysis, oxidative H2_2O2_2) and analyze products via LC-MS. Focus on hydrolysis-prone sites like the carboxamide and imino groups .
  • pH-rate profiling : Measure degradation kinetics across pH 1–10 to identify pH-sensitive bonds. Use buffers like phosphate or citrate to mimic physiological conditions .
  • Solid-state stability : Store samples under controlled humidity (40–75% RH) and temperature (25–40°C) to assess crystallinity changes via X-ray powder diffraction .

Basic: What strategies mitigate challenges in achieving high enantiomeric purity for chiral centers in this compound?

Answer:

  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during key cyclization steps to control stereochemistry .
  • Chiral stationary phase chromatography : Use columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases to separate enantiomers post-synthesis .
  • Circular dichroism (CD) spectroscopy : Verify enantiopurity by comparing experimental CD spectra with simulated data from quantum mechanical calculations .

Advanced: How can machine learning improve the prediction of this compound’s physicochemical properties?

Answer:

  • Feature engineering : Train models on datasets including logP, topological surface area, and hydrogen-bond donor/acceptor counts. Use descriptors from PubChem or ZINC15 .
  • Neural networks : Predict solubility and permeability using architectures like graph neural networks (GNNs) that encode molecular graphs .
  • Transfer learning : Fine-tune pre-trained models (e.g., ChemBERTa) on small datasets of triazatricyclo analogs to enhance accuracy .

Basic: What safety protocols are essential when handling fluorinated intermediates during synthesis?

Answer:

  • Ventilation : Use fume hoods with >0.5 m/s face velocity to prevent inhalation of volatile fluorinated byproducts .
  • Personal protective equipment (PPE) : Wear nitrile gloves and polypropylene lab coats resistant to fluorinated solvents like hexafluoroisopropanol .
  • Waste disposal : Neutralize reactive fluoride species (e.g., with calcium hydroxide) before aqueous disposal .

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